Topological Polar Surface Area (TPSA) Comparison with N-(pyridin-3-yl) Analog
The target compound (furan-2-ylmethyl amide) exhibits a calculated TPSA of 71.3 Ų, which is notably lower than the 84.2 Ų predicted for the direct analog 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide (CAS 1105218-19-6) [1] . Lower TPSA is generally associated with improved passive membrane permeability and oral absorption potential.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 71.3 Ų (calculated, PubChem XLogP3 method) |
| Comparator Or Baseline | N-(pyridin-3-yl) analog (CAS 1105218-19-6): ~84.2 Ų (estimated from SMILES) |
| Quantified Difference | Target TPSA is ~12.9 Ų lower (approximately 15% reduction) |
| Conditions | In silico calculation (PubChem and cheminformatics estimation) |
Why This Matters
For procurement in CNS or intracellular target programs, the lower TPSA of the furan analog may translate to superior membrane permeability relative to the pyridinyl analog, reducing the need for formulation-based permeability enhancement.
- [1] PubChem Compound Summary for CID 30866782, 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide, TPSA value. View Source
